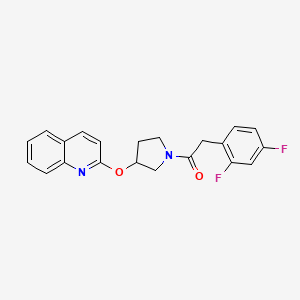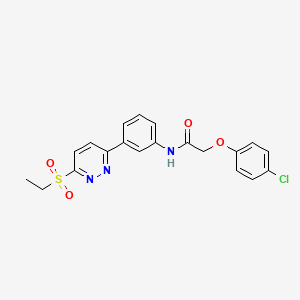
2-(4-chlorophenoxy)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide, also known as GSK-2193874, is a small molecule inhibitor of the protein kinase R (PKR) pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and neurodegenerative disorders.
Applications De Recherche Scientifique
Antimalarial and Antiviral Properties
- Antimalarial Activity : Sulfonamide derivatives, including compounds structurally similar to 2-(4-chlorophenoxy)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide, have been investigated for their antimalarial properties. A study found that these compounds exhibited significant in vitro antimalarial activity, characterized by low IC50 values indicating effectiveness against malaria (Fahim & Ismael, 2021).
- Antiviral Applications : The same sulfonamide derivatives were also explored for their potential as COVID-19 treatments. Theoretical calculations and molecular docking studies suggested these compounds could have binding affinity against key proteins associated with SARS-CoV-2, indicating potential antiviral applications (Fahim & Ismael, 2021).
Antimicrobial and Antioxidant Activities
- Antimicrobial Effectiveness : Various sulfonamide moieties have been synthesized and evaluated for their antimicrobial properties. These compounds, which are structurally related to 2-(4-chlorophenoxy)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide, showed promising results as antibacterial and antifungal agents (Darwish et al., 2014).
- Antioxidant Properties : Some acetamide derivatives, similar in structure to the compound , have been studied for their antioxidant activities. These compounds exhibited significant antioxidant properties, suggesting potential for use in treatments that require oxidative stress mitigation (Talapuru et al., 2014).
Molecular Docking and Structure-Activity Relationships
- Molecular Docking Studies : Research involving molecular docking analysis of acetamide derivatives, including compounds analogous to 2-(4-chlorophenoxy)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide, demonstrated potential anticancer activity. These studies targeted specific cancer-related receptors, indicating the possible therapeutic applications in cancer treatment (Sharma et al., 2018).
- Investigating Metabolic Stability : Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, structurally related to the compound , revealed insights into the structure-activity relationships. These findings are significant for understanding the metabolic stability and efficacy of similar compounds (Stec et al., 2011).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-2-29(26,27)20-11-10-18(23-24-20)14-4-3-5-16(12-14)22-19(25)13-28-17-8-6-15(21)7-9-17/h3-12H,2,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQPSSOUSWGUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

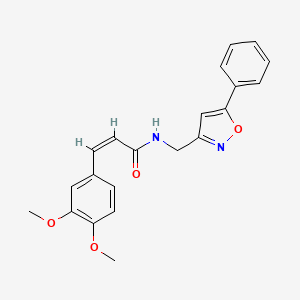

![4-benzyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2928588.png)
![3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2928592.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2928596.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
![Ethyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2928599.png)
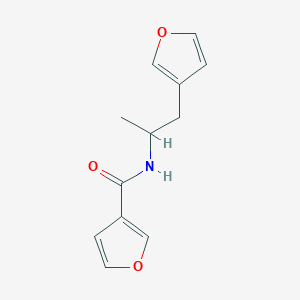
![1,9-Dioxaspiro[5.5]undecan-5-amine](/img/structure/B2928602.png)

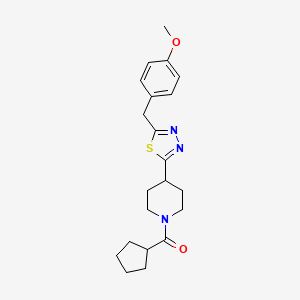
![3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2928606.png)
